
1-(3-Hydroxypropyl)-1,2,3-triazole
Descripción general
Descripción
1-(3-Hydroxypropyl)-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring in the structure makes it a valuable building block in medicinal chemistry, particularly in the development of antifungal and antiviral agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This method is highly efficient and allows for the incorporation of various functional groups . The starting materials, such as 1,3-diazido-2-propanol and alkynes, are reacted in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of 1-(3-Hydroxypropyl)-1,2,3-triazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxypropyl)-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated or aminated derivatives .
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,3-triazole is primarily related to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The triazole ring can bind to enzyme active sites, inhibiting their function. This is particularly relevant in the case of antifungal agents, where the compound inhibits the enzyme 14-α demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
1-(3-Hydroxypropyl)-1,2,3-triazole is unique due to its structural simplicity and versatility in chemical reactions. Unlike more complex triazole derivatives, it can be easily modified to introduce various functional groups, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-(triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H9N3O/c9-5-1-3-8-4-2-6-7-8/h2,4,9H,1,3,5H2 |
Clave InChI |
QMJQIUUJHFIHEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


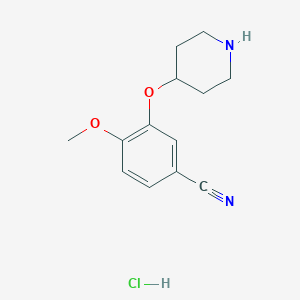
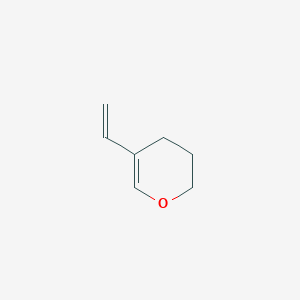




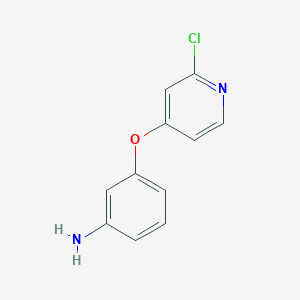
![sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8567433.png)
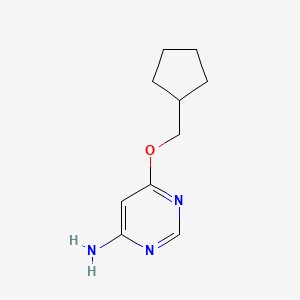

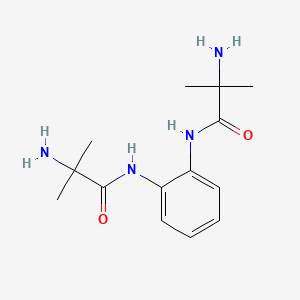
![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)
